N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-16-6-11-20-21(13-16)30-23(25-20)26(15-18-5-3-4-12-24-18)22(27)14-17-7-9-19(10-8-17)31(2,28)29/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWGBFKVKNWSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzo[d]thiazole moiety, a methylsulfonyl group, and a pyridine ring, which contribute to its unique biological properties. The molecular formula is with a molecular weight of 436.6 g/mol .
Target Enzymes
The primary target of this compound is acetylcholinesterase (AChE), where it acts as an uncompetitive inhibitor . By inhibiting AChE, the compound enhances cholinergic transmission, which is crucial for cognitive functions . Additionally, it has been shown to inhibit the aggregation of amyloid-beta (Aβ 1-42), a key factor in Alzheimer's disease pathology .
Biochemical Pathways
The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism may contribute to neuroprotective effects and cognitive enhancement, making it a candidate for further research in neurodegenerative diseases.
Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, showing potential in inducing apoptosis and inhibiting tumor growth . The structure-activity relationship suggests that modifications in the thiazole ring can enhance anticancer efficacy .
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. Studies have demonstrated that certain thiazole compounds exhibit activity against various bacterial strains and fungi. The presence of electron-withdrawing groups on the phenyl ring has been associated with increased antimicrobial potency .
Antimalarial Activity
In vitro studies have shown that thiazole analogs possess antimalarial activity against Plasmodium falciparum. The SAR analysis indicates that specific modifications can lead to compounds with high potency and low cytotoxicity .
Case Studies
- Neuroprotective Effects : In a study evaluating the neuroprotective properties of thiazole derivatives, it was found that specific compounds significantly reduced neuronal injury in models of ischemia/reperfusion . This highlights the potential therapeutic applications of this compound in neuroprotection.
- Anticancer Activity : A recent investigation into novel thiazole derivatives demonstrated significant anticancer effects against A549 lung cancer cells. The MTT assay indicated that certain derivatives induced apoptosis through caspase activation .
Summary Table of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring, a sulfonamide group, and a pyridine moiety. These components are known for their diverse biological activities:
- Thiazole Ring : Recognized for its role as a pharmacophore in numerous bioactive compounds.
- Sulfonamide Group : Contributes to antibacterial and antitumor properties.
- Pyridine Moiety : Enhances solubility and bioavailability, making it suitable for drug development.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development .
Anticonvulsant Activity
Thiazole-based compounds have been studied for their anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that certain modifications to the thiazole structure can enhance anticonvulsant effects, as seen in some synthesized analogues that demonstrated high protection indexes in seizure models .
Anticancer Effects
The compound has been evaluated for its anticancer potential against several human cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. In particular, thiazole-pyridine hybrids have shown promising results with IC50 values indicating substantial growth inhibition of cancer cells . The presence of electron-withdrawing groups has been linked to increased potency against tumor cells.
Synthesis and Modifications
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide involves multi-step processes that allow for the introduction of various functional groups to enhance biological activity. Studies have demonstrated successful syntheses of related thiazole derivatives with improved pharmacological profiles through systematic modifications .
Case Study: Anticancer Activity
In a recent study, thiazole-pyridine hybrids were synthesized and tested against multiple cancer cell lines. One notable derivative exhibited an IC50 value of 5.71 µM against MCF-7 cells, outperforming standard treatments like 5-fluorouracil . This highlights the potential of this compound class in developing new cancer therapies.
Case Study: Anticonvulsant Efficacy
Another investigation focused on the anticonvulsant properties of thiazole derivatives, revealing that specific structural modifications led to enhanced efficacy in animal models of epilepsy. The most effective compounds were those incorporating electron-withdrawing substituents on the aromatic rings .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several benzothiazole- and thiazole-acetamide derivatives reported in the literature. Key comparisons include:
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (, Compound 6d) Substituents: A nitro group at the 6-position of benzothiazole and a thiadiazole-thioacetamide side chain. Activity: Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM) and anti-tumor activity via apoptosis induction in hepatocellular carcinoma cells . Key Difference: The nitro group may improve electron-withdrawing effects but could reduce metabolic stability compared to the methyl group in the target compound.
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methylpyridin-2-yl)acetamide ()
- Substituents : A sulfanyl bridge linking benzothiazole to acetamide and a 6-methylpyridyl group.
- Activity : Serves as a medical intermediate; structural simplicity may limit target specificity compared to the target compound’s dual N-substituents .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Substituents: Dichlorophenyl and thiazol-2-yl groups.
N-(6-Methylbenzo[d]thiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () Substituents: A pyrimidoindole-sulfanyl group and 6-methylbenzothiazole.
Key Observations :
- Synthesis : Most analogs are synthesized via nucleophilic substitution (thiol-chloroacetamide coupling) or carbodiimide-mediated amide bond formation .
- Drug-Likeness : The target compound’s methylsulfonyl group may improve solubility over nitro analogs, while the pyridylmethyl substituent could enhance blood-brain barrier penetration compared to bulkier groups in .
Computational and Experimental Findings
- Molecular Docking : ’s Compound 6d showed strong binding to VEGFR-2’s ATP-binding pocket via hydrogen bonding with Cys917 and π-π stacking . The target compound’s methylsulfonyl group may similarly interact with polar residues like Asp1045.
- ADMET Predictions : utilized preADMET to predict moderate bioavailability (67% intestinal absorption) for nitrobenzothiazole analogs. The target compound’s logP (~3.5, estimated) suggests favorable membrane permeability .
Q & A
Q. Example Workflow :
Use density functional theory (DFT) to model N-acylation transition states.
Train ML models on existing synthetic yields to predict optimal conditions.
Validate predictions with small-scale experiments, iterating via feedback loops .
Advanced: How do structural modifications (e.g., methylsulfonyl group) influence bioactivity?
Methodological Answer:
The methylsulfonyl group (4-(methylsulfonyl)phenyl) enhances:
- Lipophilicity : Increases membrane permeability, as shown in logP comparisons with non-sulfonyl analogs .
- Metabolic Stability : Resists oxidative degradation in liver microsome assays due to electron-withdrawing effects .
- Target Binding : Sulfonyl groups engage in hydrogen bonding with kinase active sites (e.g., Src family kinases), improving inhibitory potency .
SAR Study Example :
Replacing methylsulfonyl with trifluoromethyl reduces IC by 3-fold in kinase inhibition assays, highlighting the sulfonyl group's critical role .
Advanced: What strategies mitigate low yields in multi-step syntheses?
Methodological Answer:
Low yields (e.g., 2–5% in 11-step protocols ) are addressed via:
- Catalyst Screening : DMAP or ultrasound-assisted reactions improve coupling efficiency from 50% to >80% .
- Intermediate Stabilization : Protect reactive amines with tert-butoxycarbonyl (Boc) groups during acidic/basic steps .
- Solvent Switches : Replace polar solvents (e.g., DMF) with THF or DCM to reduce side reactions .
Case Study :
AZD8931 synthesis achieved a 5% yield via Boc protection and Pd-catalyzed cross-coupling, emphasizing the need for orthogonal protecting groups .
Basic: What biological activities are reported for structurally similar acetamides?
Methodological Answer:
Related compounds exhibit:
- Antioxidant Activity : Pyrazolo-benzothiazin acetamides show radical scavenging in DPPH assays (IC 12–45 µM) .
- Kinase Inhibition : KX2-391 analogs (e.g., Src inhibitors) demonstrate nanomolar IC values in cancer cell lines .
- Antimicrobial Effects : Thiazole-acetamides inhibit E. coli and S. aureus with MIC values of 8–32 µg/mL .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural Impurities : Re-characterize batches via HPLC-MS to confirm >95% purity .
- Cell Line Differences : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to identify target specificity .
Example : A 10-fold IC variation in Src inhibition was traced to DMSO solvent concentration differences (0.1% vs. 1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
